molecular formula C12H25NO B2591584 1-Heptylpiperidin-4-ol CAS No. 264229-47-2

1-Heptylpiperidin-4-ol

Cat. No.: B2591584
CAS No.: 264229-47-2
M. Wt: 199.338
InChI Key: IOFSVTTVKILGAE-UHFFFAOYSA-N
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Description

1-Heptylpiperidin-4-ol is a member of the piperidine family of heterocyclic organic compounds . It has a molecular weight of 199.33 and a molecular formula of C12H25NO .

Scientific Research Applications

Material Science and Biochemistry Applications

1-Heptylpiperidin-4-ol and related compounds have been explored for their unique properties in material science and biochemistry. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides, serving as an excellent and relatively rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998). These properties are crucial for studying protein folding and stability, offering insights into material design and biochemical pathways.

Drug Design and Pharmacology

In the realm of drug design, compounds similar to this compound have been synthesized and evaluated for their pharmacological profiles. For example, novel sigma receptor ligands, including 4-phenylpiperidin-4-ol derivatives, have shown high affinity for sigma receptors, indicating potential applications in neurological and psychiatric disorders (Prezzavento et al., 2007). Such research underlines the importance of this compound derivatives in developing new therapeutic agents.

Chemical Genetics and Apoptosis Induction

Chemical genetics approaches have identified small molecules, including those related to this compound, as apoptosis inducers. These compounds have been used to discover new drugs, signaling pathways, and molecular targets, demonstrating their significance in cancer research and treatment (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial Activity

β-Amino-acid oligomers, akin to this compound derivatives, have been developed to mimic natural antibiotics, showing effectiveness against bacterial species, including antibiotic-resistant pathogens. This highlights the potential of such compounds in addressing the growing issue of antibiotic resistance (Porter et al., 2000).

Molecular and Quantum Mechanical Insights

Research into the metabolism of 4-Aminopiperidine drugs by Cytochrome P450s, including compounds related to this compound, has provided molecular and quantum mechanical insights into drug design. This research aids in understanding how drugs are metabolized and can guide the development of new pharmaceuticals with optimized drug metabolism profiles (Sun & Scott, 2011).

Future Directions

While specific future directions for 1-Heptylpiperidin-4-ol are not mentioned in the search results, there is a general trend towards the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, peptide drug development, which could potentially involve piperidine derivatives, has made great progress in the last decade thanks to new production, modification, and analytic technologies .

Properties

IUPAC Name

1-heptylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-9-13-10-7-12(14)8-11-13/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSVTTVKILGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxypiperidine was dissolved in N,N-dimethylformamide (20 ml) and treated with potassium carbonate (1.5 g, 10.8 mmol) and 1-iodoheptane (1.8 ml, 11.3 mmol). After stirring for 2 h the mixture was diluted with ethyl acetate, washed with water, brine, dried and evaporated.
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1.8 mL
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